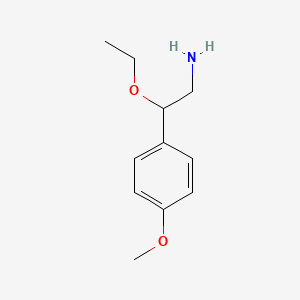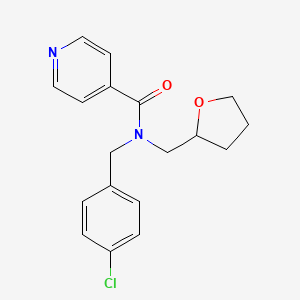
3-(1,3-benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide is a heterocyclic compound that features both benzothiazole and pyrazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with pyrazine-2-carboxylic acid under amide coupling conditions. One common method utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling reagent in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the pyrazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to sulfoxides or sulfones, while reduction of the pyrazine ring can yield dihydropyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones: These compounds also feature a benzothiazole moiety and have shown potent antibacterial activity.
Benzothiazole derivatives: Various benzothiazole derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and antifungal properties.
Uniqueness
What sets 3-(1,3-benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide apart is its unique combination of benzothiazole and pyrazine rings, which may confer distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Eigenschaften
Molekularformel |
C13H10N4OS |
|---|---|
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C13H10N4OS/c1-14-12(18)10-11(16-7-6-15-10)13-17-8-4-2-3-5-9(8)19-13/h2-7H,1H3,(H,14,18) |
InChI-Schlüssel |
HWAMNQDWAVDKLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12121367.png)

![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)
![6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12121386.png)
![Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12121389.png)
![Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]-](/img/structure/B12121392.png)


![2-[(4-Methylphenyl)carbamoyl]benzoic acid](/img/structure/B12121399.png)


![6-(1-Chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B12121431.png)
